4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-8-6-3-1-2-4-7(6)13-9(12-8)10-5-11-13/h1-5H,(H,10,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJUGOCQNDOJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73549-68-5 | |
| Record name | 4H,5H-[1,2,4]triazolo[1,5-a]quinazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazoloquinazoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications as an anticancer, antiviral, and antibacterial agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Substituent-Derived Derivatives
Key Observations :
Isomeric Variants: [1,2,4]Triazolo[4,3-a]quinazolin-5-ones
These isomers differ in triazole-quinazoline fusion patterns, leading to distinct pharmacological profiles:
- 1-Substituted-4-phenyl derivatives exhibit potent H1-antihistaminic activity (IC₅₀: 0.8–1.2 µM) due to enhanced lipid solubility and receptor affinity .
- 4-Benzyl derivatives show reduced sedation compared to classical antihistamines, making them promising drug candidates .
Pyrazoloquinazolinones vs. Triazoloquinazolinones
| Feature | Pyrazolo[1,5-a]quinazolin-5(4H)-one | Triazolo[1,5-a]quinazolin-5(4H)-one |
|---|---|---|
| Heteroatom | Pyrazole (2 N) | Triazole (3 N) |
| Synthesis | Requires pyrazol-5-amine precursors | Uses triazol-5-amine intermediates |
| Bioactivity | Topoisomerase I inhibition | Broad-spectrum (antimicrobial, antihistaminic) |
| Thermal Stability | Decomposes above 250°C | Stable up to 300°C |
Notable Differences:
- Pyrazoloquinazolinones are more selective for enzyme targets (e.g., topoisomerases) , whereas triazoloquinazolinones exhibit broader bioactivity due to nitrogen-rich frameworks .
Triazolopyrimidines: A Related Heterocyclic Class
Triazolo[1,5-a]pyrimidin-5(4H)-ones share structural similarities but lack the fused benzene ring of quinazoline.
Biologische Aktivität
4H,5H-[1,2,4]Triazolo[1,5-A]quinazolin-5-one is a heterocyclic compound known for its unique structural properties and potential therapeutic applications. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antihypertensive, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites. In receptor-mediated pathways, it can act as either an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cytotoxicity : Compounds derived from this scaffold exhibited IC₅₀ values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The presence of specific substituents significantly influenced their biological activity.
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| 16 | 2.44 | HCT-116 |
| 17 | 6.29 | HepG2 |
These findings suggest that modifications to the triazoloquinazoline structure can enhance cytotoxicity through increased binding affinity to DNA.
Antihypertensive Activity
A series of 1,2,4-triazolo[1,5-a]quinazoline derivatives were synthesized and evaluated for their antihypertensive effects using the tail cuff method on rats and mice. Some derivatives demonstrated significant reductions in heart rate and blood pressure . Notably:
- Lead Compounds : Certain derivatives abolished tachycardia associated with parent compounds and showed potential as adrenoblockers or cardiac stimulants.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that it exhibits activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Study on Anticancer Properties
In a study focused on the anticancer potential of triazoloquinazolines, researchers synthesized several derivatives and tested their efficacy against cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Evaluation of Antihypertensive Effects
Another study evaluated the antihypertensive effects of synthesized triazoloquinazolines in vivo. The results showed that specific derivatives significantly lowered blood pressure in hypertensive animal models without causing adverse cardiac effects .
Q & A
Q. What are the most reliable synthetic routes for 4H,5H-[1,2,4]triazolo[1,5-A]quinazolin-5-one, and how can reaction conditions be optimized?
The compound is typically synthesized via copper-catalyzed cascade reactions in water using methyl 2-bromobenzoate and hydrazine derivatives. A validated protocol involves:
- Reagents : Cs₂CO₃ (2 mmol), CuI (0.2 mmol), methyl 2-bromobenzoate (1 mmol), and 1H-pyrazol-5-amine (1.2 mmol) in H₂O (5 mL) at 100°C under N₂ .
- Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and purification via column chromatography (petroleum ether/ethyl acetate, 3:1).
Optimization : Adjusting the base (e.g., K₂CO₃ vs. Cs₂CO₃) and catalyst loading (0.1–0.3 mmol CuI) can improve yields. Water-mediated reactions reduce side products compared to organic solvents .
Q. How can structural confirmation of the triazoloquinazolinone core be achieved?
Q. What are common derivatives of this scaffold, and how are they functionalized?
-
N-Alkylation : Tetrazolo[1,5-c]quinazolin-5(6H)-one undergoes alkylation with chloro derivatives (e.g., Cl–R, Cl–R1) in DMF using NaH .
-
Substitution : Phenoxy or methylsulfanyl groups are introduced via diphenyl N-cyano-dithioimidocarbonate or dimethyl analogs .
-
Derivative Data :
Derivative Yield (%) Melting Point (°C) ¹H NMR Key Peaks 5-Cyclopentyl-2-(4-fluorophenyl) 39.5 196–198 δ 7.6 (d, J=8 Hz), 2.9 (m, cyclopentyl) 2-Phenoxy 65 215–217 δ 7.4–7.6 (m, aromatic), 12.1 (s, NH)
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for triazoloquinazolinone derivatives?
- Case Study : For 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl) derivatives, DFT calculations at the B3LYP/6-31G(d) level reconcile vibrational spectra (IR/Raman) with crystallographic data. Discrepancies in bond angles (e.g., C–N–C ~120° vs. 118° experimentally) arise from crystal packing effects .
- Application : Use Gaussian or ORCA software to model electronic properties (HOMO-LUMO gaps) and predict reactivity toward electrophiles .
Q. What strategies address low yields in N-alkylation reactions of triazoloquinazolinones?
Q. How can reaction mechanisms explain unexpected byproducts (e.g., triazoloquinazolinones instead of pyrazoles)?
- Mechanistic Insight : 2-Hydrazinoquinazolin-4(3H)-ones react with acetylacetone via cyclocondensation rather than pyrazole formation. The hydrazine group attacks the diketone, forming a triazole ring instead of a pyrazole via keto-enol tautomerization .
- Mitigation : Control reaction pH (neutral vs. acidic) and temperature (80°C vs. 100°C) to favor desired pathways .
Q. What crystallographic challenges arise in analyzing triazoloquinazolinone derivatives, and how are they resolved?
- Challenges : Twinning in crystals due to planar fused-ring systems. For example, 2-phenoxy derivatives exhibit pseudo-merohedral twinning, requiring SHELXL for refinement .
- Solutions : Use Olex2 or PLATON to detect twinning and apply HKLF5 format in SHELXL for data integration .
Methodological Tables
Q. Table 1. Key Synthetic Conditions for Derivatives
Q. Table 2. Analytical Techniques for Structural Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
